3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-14-4-3-7-16(10-14)18(22)21-13-19(23)9-8-15-5-1-2-6-17(15)11-19/h1-7,10,23H,8-9,11,13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPGSJCKSZUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydronaphthalene ring system.
Coupling Reactions: The final step involves coupling the tetrahydronaphthalene moiety with the benzamide core under appropriate conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-((2-hydroxyphenyl)methyl)benzamide
- 3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl)benzamide
Uniqueness
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack this structural feature.
Biological Activity
3-Cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyano group and a benzamide structure, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17N1O2
- Molecular Weight : 269.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The presence of the cyano group enhances its ability to form hydrogen bonds with active sites on target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds in the same class have been shown to inhibit JNK kinases (JNK2 and JNK3), which play a critical role in cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited IC50 values indicating potent growth inhibition against various cancer cell lines .
Research Findings and Case Studies
A comprehensive review of available literature reveals several key findings regarding the biological activity of related compounds:
Q & A
Q. What synthetic strategies are effective for synthesizing 3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mixed solvent system (e.g., acetonitrile:water, 3:1) under prolonged stirring (72 hours at room temperature) to ensure amide bond formation . Purification via crystallization (e.g., methanol:water, 4:1) yields ~75% product purity. Reaction optimization includes monitoring progress via TLC/HPLC and adjusting stoichiometry of reactants (e.g., β-naphthol, benzaldehyde) to minimize side products. For analogous compounds, microwave-assisted synthesis can reduce reaction time while maintaining yield .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., cyano stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structure through proton environments (e.g., aromatic protons at δ 6.96–7.86 ppm, hydroxy protons at δ 11.60–11.63 ppm) and carbon assignments (e.g., carbonyl carbons at δ 164–171 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈NO₆: 332.1129, observed: 332.1135) .
- HPLC : Assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the benzamide or tetrahydronaphthalene ring to evaluate electronic/steric effects on activity .
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases, proteases) using in vitro assays (IC₅₀ determination) and compare with parent compound .
- Statistical Modeling : Apply QSAR (Quantitative SAR) to correlate substituent properties (e.g., Hammett σ, LogP) with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardization : Reproduce assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cell viability assays) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to identify binding modes and explain discrepancies in activity .
Q. What computational methods are suitable for predicting the compound’s reactivity and interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding stability over 100 ns trajectories) .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
